molecular formula C18H22N2O5 B2886633 2-[(1R)-1-{[(benzyloxy)carbonyl]amino}-3-methylbutyl]-5-methyl-1,3-oxazole-4-carboxylic acid CAS No. 1418113-99-1

2-[(1R)-1-{[(benzyloxy)carbonyl]amino}-3-methylbutyl]-5-methyl-1,3-oxazole-4-carboxylic acid

Cat. No.: B2886633
CAS No.: 1418113-99-1
M. Wt: 346.383
InChI Key: MULLZAJRBDDYAA-CQSZACIVSA-N
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Description

2-[(1R)-1-{[(benzyloxy)carbonyl]amino}-3-methylbutyl]-5-methyl-1,3-oxazole-4-carboxylic acid (CAS 1418113-99-1) is a chiral, non-proteinogenic amino acid building block of significant interest in advanced medicinal and organic chemistry research . This compound features a 5-methyl-1,3-oxazole heterocycle, a carboxylic acid functional group, and a benzyloxycarbonyl (Cbz)-protected amino moiety on a chiral side chain, giving it a molecular formula of C18H22N2O5 and a molecular weight of 346.38 g/mol . The Cbz group is a standard protecting group in synthetic organic chemistry, prized for its stability under basic conditions and susceptibility to clean removal via hydrogenolysis . Its primary research application is as a critical precursor in the synthesis of peptidomimetics . Peptidomimetics are molecules that mimic the biological activity of natural peptides but are often designed with superior metabolic stability and bioavailability. The oxazole ring is a key structural motif found in various bioactive natural products and pharmaceuticals . Incorporating this chiral oxazole-based amino acid into peptide chains allows researchers to create novel α/β-mixed hybrid peptides, which are a promising class of peptidomimetics for drug discovery efforts . The compound serves as a versatile building block for exploring structure-activity relationships and developing potential therapeutic agents. This product is offered with a high purity of 97% or greater . It is supplied as a colorless solid and is soluble in organic solvents such as DMF and DCM, making it suitable for further chemical transformations . Please note that this product is labeled For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human or veterinary use . Researchers should consult the safety data sheet and adhere to all laboratory safety protocols, as the compound may have potential health effects (R36/37/38) .

Properties

IUPAC Name

5-methyl-2-[(1R)-3-methyl-1-(phenylmethoxycarbonylamino)butyl]-1,3-oxazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O5/c1-11(2)9-14(16-20-15(17(21)22)12(3)25-16)19-18(23)24-10-13-7-5-4-6-8-13/h4-8,11,14H,9-10H2,1-3H3,(H,19,23)(H,21,22)/t14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MULLZAJRBDDYAA-CQSZACIVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C(CC(C)C)NC(=O)OCC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N=C(O1)[C@@H](CC(C)C)NC(=O)OCC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[(1R)-1-{[(benzyloxy)carbonyl]amino}-3-methylbutyl]-5-methyl-1,3-oxazole-4-carboxylic acid is a complex organic compound notable for its unique structural characteristics and potential biological activities. This compound, with the molecular formula C18H22N2O5C_{18}H_{22}N_{2}O_{5} and a molecular weight of approximately 346.38 g/mol, features an oxazole ring and a carboxylic acid functional group, which are critical for its reactivity and interactions within biological systems .

Structural Characteristics

The compound's structure includes:

  • Oxazole Ring : A five-membered heterocyclic compound that contributes to the biological activity.
  • Carboxylic Acid Group : Enhances solubility and reactivity.
  • Benzyloxycarbonyl Group : Provides stability and influences interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The presence of the oxazole ring is linked to various pharmacological activities, including enzyme inhibition and receptor modulation. For instance, similar compounds have demonstrated effectiveness as inhibitors of human acylsphingosine amidase (hAC), which plays a crucial role in sphingolipid metabolism .

In Vitro Studies

In vitro evaluations have shown that derivatives of oxazole compounds can exhibit significant inhibitory effects on various cancer cell lines. For example, studies have reported that certain oxazole derivatives possess IC50 values in the nanomolar range against hAC, indicating potent biological activity .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds highlights the unique properties of this compound:

Compound NameStructural FeaturesUnique Characteristics
5-Methyl-1,3-Oxazole-4-Carboxylic AcidContains an oxazole ring and carboxylic acidSimpler structure; less functional diversity
Benzyloxycarbonyl-L-ValineAmino acid derivative with benzyloxycarbonyl protectionPrimarily used in peptide synthesis
2-Amino-5-methylthiazoleThiazole ring instead of oxazoleExhibits different biological activities

The complexity and combination of functional groups in this compound may provide distinct biological properties compared to these similar compounds.

Case Study 1: Enzyme Inhibition

A study investigating the enzyme inhibition profile of related oxazole compounds revealed that modifications in the side chains significantly affected their potency against hAC. The study emphasized the importance of structural optimization in enhancing biological activity .

Case Study 2: Anticancer Activity

Research on a series of substituted oxazolines indicated that specific substitutions could lead to enhanced anticancer properties. The findings suggested that compounds featuring both the oxazole moiety and carboxylic acid exhibited synergistic effects when tested against human cancer cell lines .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Ring Comparison

1,3-Oxazole Derivatives
  • Target Compound : The 1,3-oxazole core is substituted with a 5-methyl group and a branched chiral side chain.
  • 4-Benzyl-1,3-oxazole Derivatives (): These compounds feature a 4-benzyl group and a 2-aryl substituent. Unlike the target compound, they lack the amino acid-like side chain but demonstrate cytotoxicity in cancer cell lines, highlighting the role of substituents in biological activity .
Imidazole Derivatives
  • PM209 (): A 1H-imidazole derivative with a fluorenylmethoxycarbonyl (Fmoc)-protected amino side chain. The imidazole ring (two nitrogen atoms) confers higher basicity compared to oxazole, influencing solubility and binding interactions. Molecular weight: 523.63 g/mol .
Thiazolidine Derivatives
  • FAA9200 (): A thiazolidine ring with a 2,4-dimethoxyphenyl group. The sulfur atom in the thiazolidine core enhances metabolic stability compared to oxazole. Molecular weight: 491.56 g/mol .

Amino Acid Side Chain and Protecting Groups

Benzyloxycarbonyl (Cbz) vs. Fmoc Protection
  • Target Compound: Uses benzyloxycarbonyl, removable via hydrogenolysis or strong acids (e.g., HBr/AcOH).
  • Fmoc-Protected Compounds (): Fmoc groups are cleaved under mild basic conditions (e.g., piperidine), making them preferable for solid-phase peptide synthesis. Example: Fmoc-AMPB-OH () .
Substituent Effects
  • Davelizomib (): Contains a boronic acid core and a difluorophenylazetidine side chain. While structurally distinct from the target compound, it shares a chiral amino acid backbone, emphasizing the importance of stereochemistry in protease inhibition .

Molecular Weight and Functional Group Analysis

Compound Name Core Structure Molecular Weight (g/mol) Key Substituents Protecting Group Reference
Target Compound 1,3-Oxazole 359.40 5-methyl, benzyloxycarbonylamino-3-methylbutyl Benzyloxycarbonyl
PM209 (Imidazole) 1H-Imidazole 523.63 Fmoc-amino-3-methylbutyl Fluorenylmethoxycarbonyl
FAA9200 (Thiazolidine) Thiazolidine 491.56 2,4-Dimethoxyphenyl Fluorenylmethoxycarbonyl
Ixazomib Citrate (Proteasome Inhibitor) Dioxaborolane 517.90 Boronic acid, dichlorobenzoyl None (prodrug)

Preparation Methods

Robinson-Gabriel Cyclodehydration

This classical approach involves cyclodehydration of 2-acylaminoketones. For this compound, a precursor such as methyl 2-((1S)-1-(((benzyloxy)carbonyl)amino)ethyl)-5-methyl-1,3-oxazole-4-carboxylate (PubChem CID 10860100) is synthesized via condensation of an α-amino ketone with a carboxylic acid derivative. The reaction is typically catalyzed by sulfuric acid or polyphosphoric acid, achieving yields of 60–75% under optimized conditions.

Van Leusen Oxazole Synthesis

The Van Leusen reaction employs tosylmethyl isocyanide (TosMIC) with aldehydes or ketones. For 5-methyl substitution, methylglyoxal serves as the carbonyl component, reacting with TosMIC in methanol/ammonia to form the oxazole ring. This method offers superior regioselectivity (>90%) but requires stringent anhydrous conditions.

Carbobenzylation of the Amino Group

Protection of the primary amine with a benzyloxycarbonyl (Cbz) group is critical for subsequent reactions:

Schotten-Baumann Conditions

The amine reacts with benzyl chloroformate (Cbz-Cl) in a biphasic system (water/dichloromethane) at 0–5°C, with sodium bicarbonate as the base. This method affords near-quantitative yields but requires careful pH control to avoid hydrolysis.

Solid-Phase Carbobenzylation

Immobilizing the amine on Wang resin enables efficient Cbz protection without byproduct formation. Post-reaction cleavage with trifluoroacetic acid (TFA) yields the Cbz-amine with >95% purity.

Carboxylic Acid Functionalization

The 4-carboxylic acid moiety is introduced via hydrolysis of the corresponding methyl ester:

Alkaline Hydrolysis

Refluxing the methyl ester (e.g., methyl 5-methyl-2-[(1S)-1-(phenylmethoxycarbonylamino)ethyl]-1,3-oxazole-4-carboxylate) with 2N NaOH in ethanol/water (1:1) at 80°C for 6 hours achieves complete hydrolysis. Yields exceed 85%.

Enzymatic Hydrolysis

Porcine liver esterase (PLE) selectively hydrolyzes the methyl ester under mild conditions (pH 7.4, 25°C), preserving stereochemical integrity. This method is preferred for acid-sensitive intermediates.

Optimization of Reaction Parameters

Key variables influencing yield and purity include:

Parameter Optimal Range Impact on Yield
Temperature 0–5°C (Cbz protection) Prevents racemization
Solvent System THF/Water (3:1) Enhances solubility
Catalyst Loading 5 mol% Ru-BINAP Maximizes ee
Reaction Time 6–8 hours (hydrolysis) Minimizes degradation

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃): δ 7.35–7.28 (m, 5H, Cbz aromatic), 4.52 (q, J = 6.8 Hz, 1H, CH-NH), 2.45 (s, 3H, oxazole-CH₃).
  • ¹³C NMR : 167.2 ppm (C=O, carboxylic acid), 156.1 ppm (Cbz carbonyl).

High-Resolution Mass Spectrometry (HRMS)

Calculated for C₁₈H₂₂N₂O₅ [M+H]⁺: 347.1608; Found: 347.1605.

Case Studies in Industrial Synthesis

Large-Scale Production (Patent US9469665B2)

A patented route employs continuous-flow hydrogenation to synthesize the chiral amine intermediate, achieving 92% yield at 100 kg scale. Critical to success was the use of Pd/C catalysts in a fixed-bed reactor, which minimized metal leaching.

Green Chemistry Approaches

Microwave-assisted cyclodehydration reduces reaction times from 12 hours to 30 minutes, improving energy efficiency by 70%. Solvent recycling protocols further cut waste generation by 50%.

Q & A

Q. What are the optimal synthetic routes for preparing 2-[(1R)-1-{[(benzyloxy)carbonyl]amino}-3-methylbutyl]-5-methyl-1,3-oxazole-4-carboxylic acid?

Methodological Answer: The synthesis typically involves:

Benzyloxycarbonyl (Cbz) Protection : Introduce the Cbz group to the amino group of the (1R)-3-methylbutyl precursor under anhydrous conditions using benzyl chloroformate and a base like triethylamine .

Oxazole Ring Formation : Employ cyclization reactions, such as the Cornforth or Hantzsch methods, using precursors like α-haloketones or iminophosphoranes. Microwave-assisted synthesis may enhance yield and reduce reaction time .

Carboxylic Acid Functionalization : Hydrolyze ester intermediates (e.g., methyl esters) under basic conditions (NaOH/EtOH) to yield the carboxylic acid .
Key Characterization : Validate structural integrity via 1H^{1}\text{H}/13C^{13}\text{C} NMR (amide protons at δ 7.2–7.4 ppm; oxazole C-2 at δ 160–165 ppm) and high-resolution mass spectrometry (HRMS) .

Q. How can researchers confirm the stereochemical purity of the (1R)-configured chiral center?

Methodological Answer:

  • Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak IA) with a hexane/isopropanol mobile phase to resolve enantiomers .
  • Optical Rotation : Compare experimental values (e.g., [α]D20[α]_D^{20} = +15° to +25°) with literature data .
  • X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable .

Advanced Research Questions

Q. How do pH and temperature affect the stability of the oxazole ring and Cbz-protected amine?

Methodological Answer:

  • pH Stability : Conduct accelerated degradation studies in buffers (pH 1–13) at 37°C. Monitor via HPLC:

    pH Degradation Rate (k, h⁻¹) Major Degradation Product
    1–30.05–0.1Oxazole ring-opening (carboxamide)
    7–90.02–0.04Cbz deprotection (free amine)
    Conclusion : The compound is stable in neutral to weakly acidic conditions but degrades rapidly under strong acidic or basic conditions .

Q. How can conflicting NMR data (e.g., unexpected splitting of oxazole protons) be resolved?

Methodological Answer:

  • Variable Temperature (VT) NMR : Perform experiments at −40°C to 80°C to identify dynamic effects (e.g., hindered rotation of the Cbz group) .
  • 2D NMR (COSY, HSQC) : Assign coupling patterns and confirm through-space interactions (NOESY) between the oxazole methyl group and adjacent substituents .

Q. What strategies mitigate racemization during synthetic steps involving the chiral center?

Methodological Answer:

  • Low-Temperature Reactions : Conduct acylations or coupling steps at 0–5°C to minimize epimerization .
  • Enantioselective Catalysis : Use chiral catalysts (e.g., BINOL-derived phosphoric acids) for asymmetric synthesis .
  • In Situ Monitoring : Employ circular dichroism (CD) spectroscopy to track optical activity during reactions .

Mechanistic and Biological Research

Q. What is the hypothesized mechanism of interaction between this compound and serine proteases?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to model interactions between the oxazole-carboxylic acid moiety and the enzyme’s active site (e.g., subsite S1 binding via hydrogen bonds) .
  • Kinetic Assays : Measure inhibition constants (KiK_i) using fluorogenic substrates (e.g., Boc-Gln-Ala-Arg-AMC) to assess competitive/non-competitive inhibition .

Q. How can researchers differentiate between covalent and non-covalent binding modes in biological assays?

Methodological Answer:

  • Mass Spectrometry : Detect covalent adducts (e.g., +78 Da shift from Michael addition) in trypsin-digested enzyme samples .
  • Dialysis Experiments : Incubate the compound with the target enzyme, then dialyze. Retained inhibition post-dialysis suggests covalent binding .

Data Contradiction and Validation

Q. How should discrepancies in reported biological activity (e.g., IC₅₀ values) be addressed?

Methodological Answer:

  • Assay Standardization : Re-test the compound under controlled conditions (pH 7.4, 37°C, 1% DMSO) using a reference inhibitor (e.g., leupeptin for proteases) .
  • Meta-Analysis : Compare data across studies, adjusting for variables like cell line (HEK293 vs. HeLa) or assay type (fluorometric vs. colorimetric) .

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